molecular formula C12H11NO2 B15249584 1-(6-Methoxyquinolin-4-yl)ethanone

1-(6-Methoxyquinolin-4-yl)ethanone

Cat. No.: B15249584
M. Wt: 201.22 g/mol
InChI Key: LRKNSERMDDYOCD-UHFFFAOYSA-N
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Description

1-(6-Methoxyquinolin-4-yl)ethanone is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by a methoxy group at the 6th position and an ethanone group at the 1st position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Methoxyquinolin-4-yl)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 6-methoxyquinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxyquinolin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in 1-(6-Methoxyquinolin-4-yl)ethanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: 1-(6-Methoxyquinolin-4-yl)ethanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Methoxyquinolin-4-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methoxyquinolin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. The compound’s anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

1-(6-Methoxyquinolin-4-yl)ethanone can be compared with other quinoline derivatives such as:

    Quinine: A naturally occurring alkaloid with antimalarial properties.

    Chloroquine: A synthetic derivative used as an antimalarial and anti-inflammatory agent.

    Cinchonine: Another naturally occurring alkaloid with similar biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6th position and ethanone group at the 1st position make it a valuable intermediate for the synthesis of various quinoline-based compounds.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-(6-methoxyquinolin-4-yl)ethanone

InChI

InChI=1S/C12H11NO2/c1-8(14)10-5-6-13-12-4-3-9(15-2)7-11(10)12/h3-7H,1-2H3

InChI Key

LRKNSERMDDYOCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=C(C=CC2=NC=C1)OC

Origin of Product

United States

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